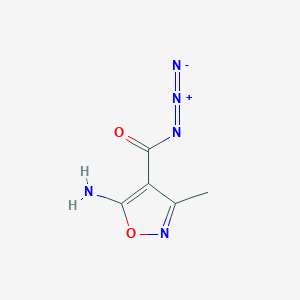

4-Isoxazolecarbonyl azide, 5-amino-3-methyl-

Beschreibung

4-Isoxazolecarbonyl azide, 5-amino-3-methyl- is a heterocyclic compound with significant biological activity. This compound is particularly interesting due to its bifunctional nature, containing both an amino and a carboxylic group .

Eigenschaften

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbonyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O2/c1-2-3(4(6)12-9-2)5(11)8-10-7/h6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIKVUIBQWAQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)N=[N+]=[N-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434450 | |

| Record name | 4-Isoxazolecarbonyl azide, 5-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159954-47-9 | |

| Record name | 4-Isoxazolecarbonyl azide, 5-amino-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-Isoxazolecarbonyl azide, 5-amino-3-methyl- can be achieved through various methods. One common approach involves the hydrolysis of its appropriate methyl or ethyl esters . Initially, 5-amino-3-methyl-4-isoxazolecarbonyl chloride and 5-amino-3-methyl-4-isoxazolecarboxylic acid azide are obtained . These intermediates can then be further processed to yield the desired compound.

Analyse Chemischer Reaktionen

4-Isoxazolecarbonyl azide, 5-amino-3-methyl- undergoes various types of chemical reactions. It has been shown that the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid remains unreactive in the formation of the Fmoc-protected derivative under typical reaction conditions . This compound can participate in reactions such as cycloaddition, where it forms new heterocyclic structures . Common reagents used in these reactions include Cu (I) or Ru (II) as catalysts . The major products formed from these reactions are often new classes of bioactive peptides .

Wissenschaftliche Forschungsanwendungen

4-Isoxazolecarbonyl azide, 5-amino-3-methyl- has a wide range of scientific research applications. In chemistry, it is used in the solid-phase synthesis of α/β-mixed peptides . These hybrid peptides show great promise as peptidomimetics that can be used as therapeutic agents . In biology and medicine, isoxazole derivatives have been tested for their anticancer, anti-inflammatory, and antibacterial activities . The compound’s ability to form new bioactive peptides makes it valuable in the development of new therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-Isoxazolecarbonyl azide, 5-amino-3-methyl- involves its interaction with various molecular targets and pathways. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but its ability to form stable structures through intramolecular hydrogen bonding plays a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

4-Isoxazolecarbonyl azide, 5-amino-3-methyl- can be compared with other similar compounds, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid . Both compounds share a similar isoxazole core structure, but their functional groups differ, leading to variations in their reactivity and biological activity . Other similar compounds include isoxazolo[5,4-e]-1,2,4-triazepine derivatives, which have shown strong anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.